molecular formula C24H25FN2OS B2739266 3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1223762-37-5

3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No. B2739266
CAS RN: 1223762-37-5
M. Wt: 408.54
InChI Key: REFLEZBDQZUVQU-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione, also known as TBN, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBN is a spirocyclic compound that contains a thione and a diazaspiro moiety. It has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis and Structural AnalysisCompounds containing elements of the structure, such as spiro compounds and diazaspiro derivatives, are of interest for their unique chemical properties and synthesis methods. For example, the synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives through a stereospecific [3+2] 1,3-cycloaddition of 3-methylene azetidin-2-ones with nitrones showcases the versatility of spiro compounds in synthesis (Chiaroni et al., 2000)[https://consensus.app/papers/5‐oxa‐26‐diazaspiro34octan‐1‐one-derivatives-chiaroni/e71d7414f19b558c8f5e8dc9bb8d00c0/?utm_source=chatgpt]. This method highlights the potential for creating complex structures, which could include the synthesis of compounds similar to "3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione."

Potential Biological Activities

The structural motifs found in "this compound" are similar to those in compounds investigated for their biological activities. For instance, derivatives of diazaspiro compounds have been explored for their analgesic activities, indicating the potential therapeutic applications of such structures (Cohen et al., 1978)[https://consensus.app/papers/activity-novel-spiro-heterocycles-cohen/44c689b69ff15783a683f3f49a91155a/?utm_source=chatgpt]. This suggests that the compound might also possess biological activities worth exploring.

Material Science and Photophysics

The tert-butyl and fluorobenzoyl groups present in the compound suggest potential applications in material science and photophysics. Compounds incorporating tert-butyl groups, for example, have been utilized in the preparation of oligodiazo compounds and studied for their photoproducts, demonstrating applications in creating high-spin molecules and exploring their electronic properties (Itoh et al., 2004)[https://consensus.app/papers/preparation-oligodiazo-compounds-using-coupling-itoh/bf997589b5a556d0824d2ae843d04918/?utm_source=chatgpt]. Such studies could be relevant for the development of novel materials or for applications in organic electronics.

properties

IUPAC Name

[2-(4-tert-butylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2OS/c1-23(2,3)18-11-9-16(10-12-18)20-22(29)27(24(26-20)13-4-5-14-24)21(28)17-7-6-8-19(25)15-17/h6-12,15H,4-5,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFLEZBDQZUVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCCC3)N(C2=S)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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